Fluorescence Contrast for Cancer Detection: Propargyl-Choline vs. Normal Tissue Baseline
In clinically isolated paired biopsies from head and neck cancer patients (n=22 biopsies), fluorescence imaging after topical propargyl-choline delivery revealed a mean fluorescence intensity (MFI) in neoplastic tissues that was four-fold to five-fold higher than in pathologically normal samples [1]. This contrast is based on the differential uptake and intracellular retention of propargyl-choline between cancerous and normal tissues.
| Evidence Dimension | Mean fluorescence intensity (MFI) contrast between neoplastic and normal tissue |
|---|---|
| Target Compound Data | MFI of neoplastic tissues is 4x to 5x higher |
| Comparator Or Baseline | MFI of clinically and pathologically normal samples |
| Quantified Difference | 4- to 5-fold higher MFI in neoplastic tissues |
| Conditions | Clinically isolated paired biopsies from head and neck cancer patients; topical delivery; detection via click chemistry with Alexa Fluor 488 azide |
Why This Matters
This demonstrates propargyl-choline's utility as a specific probe for optical detection of cancer margins, offering a quantitative imaging advantage over non-specific dyes or endogenous choline imaging.
- [1] Luo Y, et al. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia. Transl Oncol. 2013 Feb 1;6(1):33-41. View Source
